molecular formula C19H22N2O5S B3642246 N-(3-acetylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

N-(3-acetylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Cat. No.: B3642246
M. Wt: 390.5 g/mol
InChI Key: HRZGFKURSYIFGM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an acetylphenyl group, a propan-2-ylsulfamoyl group, and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Sulfamoylation: The addition of a propan-2-ylsulfamoyl group to the phenyl ring.

    Phenoxyacetamide Formation: The coupling of the acetylphenyl and sulfamoylphenyl intermediates with a phenoxyacetamide moiety.

The reaction conditions for these steps may include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency in producing the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-(3-acetylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include:

    N-(3-acetylphenyl)-2-[4-(methylsulfamoyl)phenoxy]acetamide: Differing by the presence of a methylsulfamoyl group instead of a propan-2-ylsulfamoyl group.

    N-(3-acetylphenyl)-2-[4-(ethylsulfamoyl)phenoxy]acetamide: Differing by the presence of an ethylsulfamoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13(2)21-27(24,25)18-9-7-17(8-10-18)26-12-19(23)20-16-6-4-5-15(11-16)14(3)22/h4-11,13,21H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZGFKURSYIFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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